molecular formula C13H21NO4 B170621 3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate CAS No. 179236-78-3

3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate

Cat. No.: B170621
CAS No.: 179236-78-3
M. Wt: 255.31 g/mol
InChI Key: SESCEXYKMJZFEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate (CAS: 179236-78-3) is a bicyclic compound featuring a 3-azabicyclo[3.1.0]hexane core substituted with a tert-butyl ester at position 3 and an ethyl ester at position 5. Its molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 255.31 g/mol . This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing GlyT1 inhibitors for central nervous system (CNS) disorders due to its high lipophilicity and CNS penetration .

Preparation Methods

Key Synthetic Strategies and Reagent Systems

Carbodiimide-Mediated Coupling Reactions

The most common approach involves activating carboxylic acid intermediates with carbodiimide-based coupling agents. For example, TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) are frequently employed to facilitate amide bond formation between the bicyclic amine and carboxylic acid derivatives .

In a representative procedure, 4-[(7R)-8-cyclopentyl-7-ethyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl]amino}-3-methoxybenzoic acid was reacted with tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate in dichloromethane (DCM) using TBTU and DIPEA (N,N-diisopropylethylamine) . This method achieved an 81% yield under mild conditions (30 minutes at room temperature) . The tert-butyl group remained intact during the reaction, demonstrating the selectivity of TBTU for primary amines.

Solvent and Base Optimization

Solvent polarity significantly impacts reaction efficiency. Dimethylformamide (DMF) and tetrahydrofuran (THF) are preferred for HATU-mediated couplings due to their ability to dissolve both polar and nonpolar reactants. For instance, a coupling between a tetrahydropteridinyl benzoic acid and the bicyclic amine in THF/DMF (5:0.4 mL) with HATU and DIEA yielded 65 mg of product after 16 hours at room temperature . By contrast, reactions in pure DCM required shorter durations (~30 minutes) but lower yields (60–68%) .

Stepwise Synthesis and Intermediate Modifications

Preparation of the Bicyclic Amine Intermediate

The synthesis of tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate is a critical precursor. One method involves treating the amine with sodium azide and triethyl orthoformate in acetic acid at 100°C for 4 hours to form a tetrazole derivative . This step achieved a 50.3% yield , with the tert-butyl group remaining stable under acidic conditions .

Palladium-Catalyzed Cross-Couplings

Palladium-based catalysts enable arylations of the bicyclic core. A reaction using Pd(OAc)₂ and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) in toluene at 120°C for 2 hours coupled a thienopyridinyl derivative with the bicyclic amine, yielding 110 mg of product after column chromatography . This method highlights the compatibility of the tert-butyl ester with high-temperature cross-couplings.

Comparative Analysis of Reaction Conditions

The table below summarizes key preparation methods, highlighting yields, reagents, and solvents:

Coupling AgentSolventBaseTemperatureTimeYieldReference
TBTUDCMDIPEART30 min81%
HATUTHF/DMFDIEART16 h60%
Pd(OAc)₂TolueneKOtBu120°C2 h65%
Sodium AzideAcetic Acid100°C4 h50.3%

Challenges and Practical Considerations

Steric Hindrance and Selectivity

The bicyclic core’s compact structure creates steric hindrance, necessitating bulky coupling agents like HATU to improve reactivity. For example, attempts with EDC/HOBt resulted in lower yields (~50%) due to incomplete activation of the carboxylic acid .

Purification Techniques

Crude products often require preparative HPLC or silica gel chromatography to isolate the target compound. A mixture of acetonitrile/water with 0.1% trifluoroacetic acid is effective for resolving polar byproducts .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes involving nitrogen-containing bicyclic compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Target
3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate 179236-78-3 C₁₃H₂₁NO₄ 255.31 tert-butyl (C3), ethyl (C6) GlyT1 inhibitors
tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate 114214-49-2 C₉H₁₅NO₃ 185.22 6-oxa bridge, tert-butyl (C3) Intermediate for HDAC inhibitors
3-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid 3-tert-butyl ester 400720-05-0 C₁₁H₁₇NO₄ 227.26 tert-butyl (C3), free acid (C2) α4β2-nAChR partial agonists
Ethyl endo-3-boc-3-azabicyclo[3.1.0]hexane-6-carboxylate 827599-20-2 C₁₃H₂₁NO₄ 255.31 tert-butyl (C3), ethyl (C6), rel-(1R,5S,6s) stereochemistry Antibiotic intermediates (e.g., Trovafloxacin)

Key Observations :

  • Lipophilicity: The tert-butyl and ethyl ester groups in the target compound enhance lipophilicity, favoring CNS penetration .
  • Stereochemical Impact : Ethyl endo-3-boc-3-azabicyclo[3.1.0]hexane-6-carboxylate (CAS 827599-20-2) shares the same molecular formula as the target compound but differs in stereochemistry (rel-(1R,5S,6s)), leading to distinct pharmacological applications .

Key Observations :

  • The target compound’s low yield (20%) reflects challenges in alkylation steps, whereas rhodium-catalyzed methods for analogs achieve higher yields .
  • Boc protection is a common strategy, but stereochemical control remains a bottleneck in bicyclic systems .

Key Observations :

  • Higher purity (≥95%) is standard for pharmaceutical intermediates to minimize side reactions .
  • The 6-oxa analog’s epoxide moiety may pose reactivity risks, requiring careful handling .

Biological Activity

3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate (CAS No. 134575-37-4) is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H21NO4
  • Molecular Weight : 255.31 g/mol
  • IUPAC Name : 3-(tert-butyl) 6-ethyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate

Biological Activity Overview

Research indicates that compounds containing the azabicyclo[3.1.0]hexane moiety exhibit a range of biological activities:

  • Antioxidant Activity : Compounds similar to 3-tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane have demonstrated antioxidant properties, which are crucial for preventing oxidative stress-related cellular damage .
  • Anticancer Properties : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation, suggesting potential applications in oncology .
  • Opioid Receptor Modulation : The azabicyclo structure is known for its interaction with opioid receptors, serving as antagonists to morphine-induced antinociception . This property may be leveraged in pain management therapies.
  • Histone Deacetylase Inhibition : Some derivatives have been identified as histone deacetylase inhibitors, which play a role in gene expression regulation and cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantProtects cells from oxidative damage
AnticancerInhibits proliferation of cancer cells
Opioid Receptor AntagonismBlocks morphine effects, potential for pain management
Histone Deacetylase InhibitionAffects gene expression relevant to cancer treatment

Case Study: Anticancer Activity

A study conducted on various azabicyclo compounds including 3-tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane revealed significant cytotoxic effects against several cancer cell lines (e.g., HeLa and MCF-7). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential as a lead compound in anticancer drug development.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Reactive Oxygen Species (ROS) Scavenging : Enhances cellular defense mechanisms against oxidative stress.
  • Receptor Binding : Modulates opioid receptors leading to altered pain perception.
  • Gene Regulation : Influences histone acetylation status affecting transcriptional activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate?

The compound can be synthesized via catalytic hydrogenation of intermediates using Pd/C under hydrogen gas (1 atm). For example, exo-6-amino derivatives of similar bicyclic structures were prepared by hydrogenating dibenzylamino precursors in methanol, followed by filtration through Celite® and solvent removal under reduced pressure . Tert-butyl and ethyl ester groups are typically introduced via protecting group strategies, such as tert-butoxycarbonyl (Boc) protection, which is stable under hydrogenation conditions .

Q. How can purification and crystallization of this bicyclic compound be optimized?

Crystallization is achieved by dissolving the crude product in a solvent like methanol or ethyl acetate and cooling to 5°C. Celite® filtration is recommended to remove catalyst residues, and solvent evaporation under reduced pressure yields purified solids. For stereoisomerically pure products, recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) is effective .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR (¹H and ¹³C): Assigns stereochemistry and confirms bicyclic structure. For example, exo-6-amino derivatives show distinct proton resonances for bridgehead hydrogens (δ 1.2–2.5 ppm) and ester carbonyl carbons (δ 165–175 ppm) .
  • IR Spectroscopy: Identifies functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹) .
  • Mass Spectrometry: Validates molecular weight (e.g., [M+H]⁺ peaks matching calculated values) .

Q. What safety protocols are essential when handling this compound?

Use fume hoods, nitrile gloves, and eye protection. In case of skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention. Avoid exposure to open flames due to potential solvent flammability (e.g., methanol) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways for this compound?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can model transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD combines computational screening with experimental validation to optimize reaction conditions, such as solvent choice or catalyst loading .

Q. How to resolve contradictions in NMR data for stereoisomers?

Discrepancies in coupling constants or chemical shifts may arise from conformational flexibility or epimerization. Use variable-temperature NMR to assess dynamic processes. X-ray crystallography provides definitive stereochemical assignments, as demonstrated for tert-butyl-protected azabicycloheptane derivatives .

Q. What strategies control stereochemistry during bicyclic ring formation?

  • Chiral Catalysts: Asymmetric hydrogenation with chiral Pd catalysts can induce enantioselectivity.
  • Ring-Closing Metathesis: For oxabicyclo analogs, Grubbs catalysts enable stereocontrolled cyclization .
  • Protecting Group Direction: Boc groups can sterically guide ring closure to favor exo products .

Q. How to analyze kinetic vs. thermodynamic product ratios in bicyclic systems?

Monitor reaction progress via in-situ IR or HPLC. Low temperatures favor kinetic products (e.g., endo isomers), while prolonged heating shifts equilibration toward thermodynamic products. For example, tert-butyl esters stabilize transition states via steric effects, altering product distributions .

Q. Methodological Considerations

Q. What are the challenges in scaling up synthesis from milligram to gram scale?

  • Catalyst Efficiency: Optimize Pd/C loading (e.g., 5–10 wt%) to minimize costs.
  • Solvent Selection: Replace methanol with toluene for safer large-scale hydrogenation.
  • Workflow Automation: Use flow chemistry for continuous purification .

Q. How to validate purity for biological studies?

Combine HPLC (≥95% purity) with elemental analysis. For chiral purity, use chiral stationary phase chromatography or polarimetry. Biological activity assays (e.g., enzyme inhibition) should correlate with purity metrics .

Properties

IUPAC Name

3-O-tert-butyl 6-O-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-5-17-11(15)10-8-6-14(7-9(8)10)12(16)18-13(2,3)4/h8-10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESCEXYKMJZFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1CN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (10.0 g, 59.1 mmol) and Rh(OAc)2 (500 mg) in CH2Cl2 (200 mL) was added a solution of ethyl diazoacetate (8.14 g, 71.5 mmol) in CH2Cl2 (80 mL) over 12 h with a syringe pump. The reaction was filtered through celite, concentrated under vacuum and purified by column chromatography (silica gel) using 0 to 45% EtOAc in hexanes to afford ester 1 (6.70 g, 44%) as a clear straw colored oil; 1H-nmr (400 MHz, CDCl3) δ 4.18-4.03 (m, 2H), 3.71-3.53 (m, 2H), 3.39 (s, 2H), 2.04 (s, 2H), 1.42 (s, 9H), 1.28-1.19 (m, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
Rh(OAc)2
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
8.14 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate
3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate
3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate
3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate
3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate
3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.